molecular formula C15H16N4 B11702141 Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Cat. No.: B11702141
M. Wt: 252.31 g/mol
InChI Key: HZRVJAPLYVNCMK-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety linked to an ethyl-substituted phenyl group through a methylamine bridge. The presence of the benzotriazole ring imparts significant stability and reactivity to the compound, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine typically involves the reaction of benzotriazole with an appropriate benzyl halide derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzotriazole moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

  • Benzotriazol-1-ylmethyl-(2-methyl-phenyl)-amine
  • Benzotriazol-1-ylmethyl-(2-propyl-phenyl)-amine
  • Benzotriazol-1-ylmethyl-(2-butyl-phenyl)-amine

Comparison: Compared to its similar compounds, Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-ethylaniline

InChI

InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3

InChI Key

HZRVJAPLYVNCMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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